molecular formula C5H6N4O B135014 2,4-Diaminopyrimidine-5-carboxaldehyde CAS No. 20781-06-0

2,4-Diaminopyrimidine-5-carboxaldehyde

Katalognummer B135014
CAS-Nummer: 20781-06-0
Molekulargewicht: 138.13 g/mol
InChI-Schlüssel: GPWNWKWQOLEVEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diaminopyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C5H6N4O. It has a molecular weight of 138.13 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been reported in several studies . For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . Another study reported the synthesis of novel 2,4-diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro [4.5]decan-3-one scaffolds .


Molecular Structure Analysis

The InChI code for 2,4-Diaminopyrimidine-5-carboxaldehyde is 1S/C5H6N4O/c6-4-3 (2-10)1-8-5 (7)9-4/h1-2H, (H4,6,7,8,9) and its InChI key is GPWNWKWQOLEVEQ-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=C (C (=NC (=N1)N)N)C=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diaminopyrimidine-5-carboxaldehyde include a molecular weight of 138.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . Its exact mass is 138.05416083 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Salts

The compound is used in the synthesis of novel salts originating from 2,4-diaminopyrimidine and four different chain dicarboxylic acids . The salts synthesized include 2,4-diaminopyrimidin-1-ium 2,2′-thio (acetic)acetate, 2,4-diaminopyrimidin-1-ium monoglutarate, 2,4-diaminopyrimidin-1-ium 3,3′-dithio (propionic)propionate, and 2,4-diaminopyrimidin-1-ium suberate .

Crystal Structure Analysis

The crystal structures and the supramolecular architectures of these novel salts are analyzed. Despite the similar structures of the compounds, subtle but important differences are observed in their crystal packing and H-bonding patterns .

Anti-Tubercular Activities

2,4-Diaminopyrimidine-5-carboxaldehyde is used in the synthesis of a series of inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry . These inhibitors have been tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Drug Development

The compound is used in the development of drugs targeting the glycerol binding site of dihyrofolate reductase in Mycobacterium tuberculosis . The designed compounds contain a hydrophilic group, which may prevent the compounds from crossing the cell wall of Mycobacterium tuberculosis to function at the whole cell level .

Synthesis of Drug Candidates

2,4-Diaminopyrimidine-5-carboxaldehyde is used in the synthesis of a series of racemic 2,4-diaminopyrimidine-based drug candidates . These candidates are evaluated against Bacillus anthracis .

Biological Evaluation

The synthesized drug candidates are evaluated for their biological activities. The structures of these candidates are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .

Safety and Hazards

The safety data sheet for 2,4-Diaminopyrimidine-5-carboxaldehyde indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Future research directions could involve the design and synthesis of 2,4-Diaminopyrimidine derivatives with enhanced therapeutic activities and minimum toxicity . The development of new therapies based on 2,4-Diaminopyrimidine derivatives has been suggested in numerous publications, studies, and clinical trials .

Eigenschaften

IUPAC Name

2,4-diaminopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWNWKWQOLEVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309219
Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopyrimidine-5-carboxaldehyde

CAS RN

20781-06-0
Record name 20781-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diaminopyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.